4-Morpholinobutanoic acid hydrochloride
CAS No.: 39493-84-0
Cat. No.: VC3853610
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39493-84-0 |
---|---|
Molecular Formula | C8H16ClNO3 |
Molecular Weight | 209.67 g/mol |
IUPAC Name | 4-morpholin-4-ylbutanoic acid;hydrochloride |
Standard InChI | InChI=1S/C8H15NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-7H2,(H,10,11);1H |
Standard InChI Key | GQWYWIYUQZVZAV-UHFFFAOYSA-N |
SMILES | C1COCCN1CCCC(=O)O.Cl |
Canonical SMILES | C1COCCN1CCCC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-(4-morpholinyl)butanoic acid hydrochloride, reflecting its structural composition: a butanoic acid backbone substituted with a morpholine ring at the fourth carbon and a hydrochloride salt group . The molecular formula distinguishes it from its free acid counterpart, 4-morpholinobutanoic acid (CAS 5807-09-0), which lacks the chloride ion .
Structural Features and Stereochemistry
The compound’s structure combines a morpholine moiety—a six-membered ring containing one oxygen and one nitrogen atom—with a four-carbon carboxylic acid chain. The hydrochloride salt forms via protonation of the morpholine nitrogen, enhancing the compound’s solubility in polar solvents . The SMILES notation C1COCCN1CCCC(=O)O.Cl
encapsulates this arrangement, highlighting the quaternary ammonium center and the carboxylate group .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 209.67 g/mol | |
Density | 1.126 g/cm³ | |
Boiling Point | 323.7°C at 760 mmHg | |
Flash Point | 149.6°C | |
CAS Number | 39493-84-0 | |
Exact Mass | 209.081863 |
Synthesis and Manufacturing Processes
Patent-Based Synthesis Routes
A primary method for synthesizing 4-morpholinobutanoic acid hydrochloride involves the reaction of 4-morpholinobutanoic acid with hydrochloric acid. As detailed in patent WO2012/131588 A1, the free acid is first prepared via condensation of morpholine with γ-butyrolactone under acidic conditions, followed by hydrochlorination to yield the salt . This two-step process achieves a purity of ~67%, with the hydrochloride form offering improved crystallinity for pharmaceutical formulations .
Alternative Approaches
Ethyl 4-morpholinobutanoate (CAS 88217-57-6), an ester derivative, has been identified as a precursor in some synthetic pathways. Hydrolysis of this ester under acidic conditions generates the free acid, which is subsequently treated with HCl gas to produce the hydrochloride salt . This method emphasizes the versatility of morpholine derivatives in organic synthesis.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound exhibits moderate thermal stability, with a boiling point of 323.7°C and a flash point of 149.6°C, making it suitable for high-temperature reactions . Its solubility profile is dominated by polar solvents: it is highly soluble in water and methanol but poorly soluble in nonpolar solvents like hexane. This behavior aligns with its ionic character and carboxylate functional group .
Spectroscopic Characterization
Mass spectrometry (MS) analysis confirms the molecular ion peak at m/z 209.081863, consistent with the exact mass of the hydrochloride form . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the morpholine ring protons (δ 3.6–2.4 ppm) and the butanoic acid chain (δ 2.2–1.6 ppm), providing definitive structural validation .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound is pivotal in synthesizing kinase inhibitors and protease modulators. For example, Actelion Pharmaceuticals utilized it as a building block in developing antihypertensive agents, leveraging its morpholine ring to enhance target binding affinity .
Drug Delivery Systems
The hydrochloride form’s improved solubility makes it advantageous in formulating oral and injectable drugs. Its stability under physiological pH conditions ensures consistent bioavailability in preclinical models .
Analytical Characterization Techniques
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection at 210 nm is routinely employed to assess purity, achieving resolutions >98% for industrial batches .
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 158°C, corresponding to the compound’s decomposition point, which informs storage and processing protocols .
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